![molecular formula C10H8FN3O2 B4982381 [1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4982381.png)
[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Overview
Description
[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid, commonly known as FTA, is a chemical compound that has gained significant attention in scientific research in recent years. FTA is a member of the triazole family, which is known for its diverse biological activities. FTA has been found to exhibit promising properties that make it an attractive candidate for various applications in the field of medicinal chemistry and drug discovery.
Scientific Research Applications
Agonist Activities
- Dual PPARalpha/delta Agonist Effects : A study on 1,4-disubstituted 1,2,3-triazoles, similar in structure to [1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid, found that certain compounds exhibited potent agonist activities for both PPARalpha and PPARdelta. These triazoles can be categorized as dual PPAR agonists, highlighting their potential in therapeutic applications (Ciocoiu et al., 2010).
Synthesis and Properties
- Synthesis and Structural Characterization : Research focused on the synthesis of isostructural compounds with the [1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid framework demonstrated their potential for structural characterization studies. The study provided insights into the conformation and planarity of these molecules, which is crucial for understanding their chemical properties (Kariuki et al., 2021).
Antimicrobial Activity
- Antimicrobial Activity : A derivative of [1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid showed significant antimicrobial activity, comparable to standard drugs like ampicillin and vancomycin. This highlights the potential use of such compounds in developing new antimicrobial agents (Kariuki et al., 2022).
Biological and Cheminformatics Studies
- Inhibitory Activity against Mushroom Tyrosinase : In a study involving triazole-based compounds, a derivative exhibited notable inhibitory activity against tyrosinase, an enzyme involved in melanogenesis. This suggests its potential application in developing drugs for conditions related to melanin production (Hassan et al., 2022).
properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-7-1-3-8(4-2-7)14-9(5-10(15)16)6-12-13-14/h1-4,6H,5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZKKRRUVVLDLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=N2)CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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